molecular formula C23H22N2O4S B15031249 2-(Thiophen-2-yl)-5-(2,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(Thiophen-2-yl)-5-(2,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15031249
M. Wt: 422.5 g/mol
InChI Key: LHZSDJAGDKHODQ-UHFFFAOYSA-N
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Description

2,4-DIMETHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core, substituted with methoxy groups and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazine ring .

Scientific Research Applications

2,4-DIMETHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIMETHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of both methoxy and thienyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

2-thiophen-2-yl-5-(2,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H22N2O4S/c1-26-19-13-21(28-3)20(27-2)11-15(19)23-25-17(14-7-4-5-8-18(14)29-23)12-16(24-25)22-9-6-10-30-22/h4-11,13,17,23H,12H2,1-3H3

InChI Key

LHZSDJAGDKHODQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)OC)OC

Origin of Product

United States

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